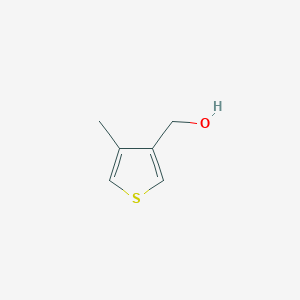

(4-Methylthiophen-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

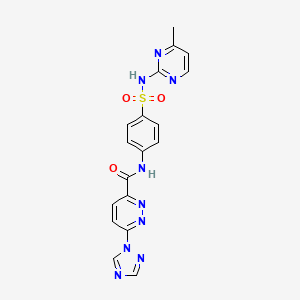

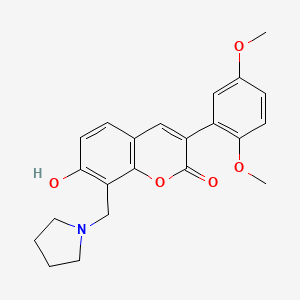

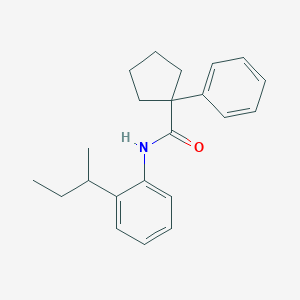

“(4-Methylthiophen-3-yl)methanol” is a covalent organic compound . Its CAS Number is 856937-69-4 and it has a molecular weight of 128.19 . It is typically a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name of “(4-Methylthiophen-3-yl)methanol” is (4-methyl-1H-1lambda3-thiophen-3-yl)methanol . The InChI code is 1S/C6H9OS/c1-5-3-8-4-6(5)2-7/h3-4,7-8H,2H2,1H3 .Physical And Chemical Properties Analysis

“(4-Methylthiophen-3-yl)methanol” has a molecular weight of 128.19 . It is a pale-yellow to yellow-brown sticky oil to semi-solid .Applications De Recherche Scientifique

Material Science

In material science, (4-Methylthiophen-3-yl)methanol can be utilized as a precursor for synthesizing thiophene-based polymers. These polymers exhibit unique electronic properties, making them suitable for use in organic semiconductors and conducting materials. The presence of the thiophene ring contributes to the stability and charge transport capabilities of the resulting polymers .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex thiophene derivatives. Due to its functional alcohol group, it can undergo various chemical reactions, including esterification and etherification, leading to a wide array of thiophene-based compounds with potential applications in pharmaceuticals and agrochemicals .

Pharmaceutical Research

Thiophene derivatives, including those derived from (4-Methylthiophen-3-yl)methanol, are known for their therapeutic importance. They have been incorporated into drugs exhibiting anti-inflammatory, anti-psychotic, and anti-cancer properties. The modification of the thiophene moiety can lead to new pharmacological activities .

Analytical Chemistry

In analytical chemistry, (4-Methylthiophen-3-yl)methanol can be used as a standard or reference compound. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods, particularly in chromatography .

Antimicrobial Agents

Research has shown that thiophene compounds possess antimicrobial properties. As such, (4-Methylthiophen-3-yl)methanol could be a starting point for developing new antimicrobial agents that target resistant strains of bacteria and fungi .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction within cells. Thiophene derivatives have been found to inhibit kinase activity, which is beneficial in treating diseases like cancer. (4-Methylthiophen-3-yl)methanol could be used to synthesize kinase inhibitors with improved efficacy .

Anti-Arrhythmic Drugs

The thiophene nucleus is present in several commercially available anti-arrhythmic drugs. By modifying the (4-Methylthiophen-3-yl)methanol structure, researchers can develop novel anti-arrhythmic agents with potentially fewer side effects and better patient outcomes .

Development of Insecticides

Thiophene compounds have been used in the development of insecticides. The structural flexibility provided by (4-Methylthiophen-3-yl)methanol allows for the creation of new insecticidal formulations that are more effective and environmentally friendly .

Propriétés

IUPAC Name |

(4-methylthiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-3-8-4-6(5)2-7/h3-4,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLROBEQPUCFGLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylthiophen-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)

![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)

![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)

![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)